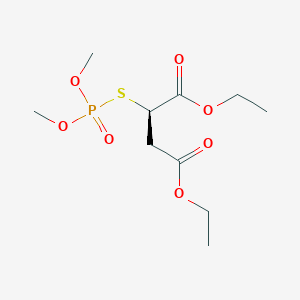
(R)-Malaoxon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-malaoxon is a diethyl 2-[(dimethoxyphosphoryl)thio]succinate that is the R-enantiomer of malaoxon. It is an enantiomer of a (S)-malaoxon.
Wissenschaftliche Forschungsanwendungen
1. Toxic Effects on Cellular Metabolism
(R)-Malaoxon has been studied for its toxic effects on cellular metabolism, specifically in liver cells. In a study by Yan et al. (2019), HepG2 cells treated with this compound exhibited significant oxidative stress and disturbances in amino acid metabolism, as well as pro-inflammatory responses. This study highlights the importance of understanding the differential effects of pesticide enantiomers and metabolites on mammalian cells (Yan et al., 2019).
2. Photocatalysis and Photolysis Studies
This compound has been the subject of research focusing on photocatalysis and photolysis, specifically in relation to other chemicals like malathion and isomalathion. Studies by Bavcon Kralj et al. (2007) evaluated the degradation kinetics, toxicity, and transformation products of this compound under various experimental conditions. This research provides valuable insights into the environmental impact and degradation pathways of this compound (Bavcon Kralj et al., 2007).
3. Genotoxicity and Protective Effects of Antioxidants
This compound's genotoxic effects have been a subject of interest in scientific research. Błasiak and Stankowska (2001) investigated the DNA-damaging effects of this compound on human lymphocytes and found that it can cause oxidative DNA damage. The study also explored the protective effects of α-tocopherol (vitamin E) against this damage, suggesting potential strategies for mitigating the genotoxic effects of this compound (Błasiak & Stankowska, 2001).
4. Bioactivation in the Human Liver
Research by Buratti et al. (2005) provided insights into the bioactivation of this compound in the human liver. This study focused on understanding the cytochrome P450 isoforms involved in the metabolism of this compound and its parent compound, malathion. These findings are significant for understanding the metabolic pathways and potential risks associated with exposure to this compound (Buratti et al., 2005).
Eigenschaften
Molekularformel |
C10H19O7PS |
|---|---|
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
diethyl (2R)-2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChI-Schlüssel |
WSORODGWGUUOBO-MRVPVSSYSA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](C(=O)OCC)SP(=O)(OC)OC |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


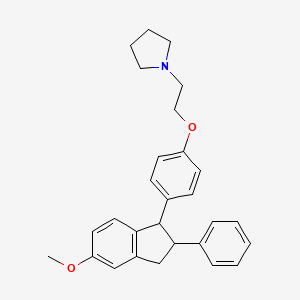




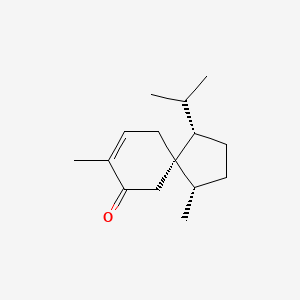
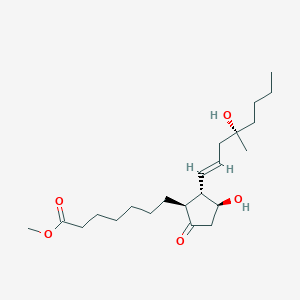
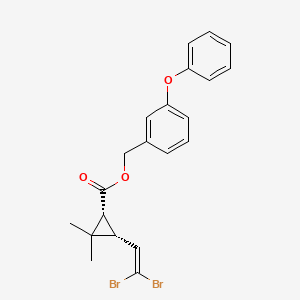
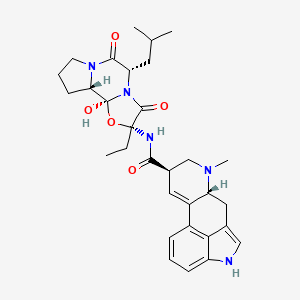
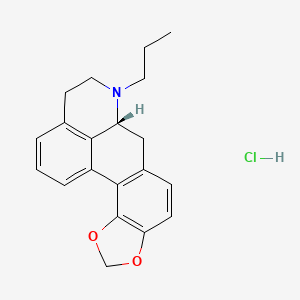

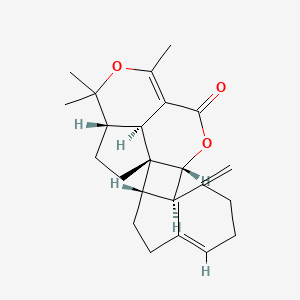
![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)
![(2S,5S)-5-Hydroxymethyl-2-isopropyl-1-methyl-1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B1254660.png)
